

# Unveiling the 2-Hydroxyisobutyrylome: A Guide to Mass Spectrometry-Based Analysis

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This document provides detailed application notes and protocols for the mass spectrometry-based analysis of lysine 2-hydroxyisobutyrylation (Khib), a recently discovered and highly conserved post-translational modification (PTM). Dysregulation of 2-hydroxyisobutyrylation has been implicated in a range of diseases, including cancer and metabolic disorders, making it a critical area of investigation for both basic research and therapeutic development.[1] This guide offers a comprehensive resource for researchers seeking to identify, quantify, and characterize 2-hydroxyisobutyrylated proteins in various biological systems.

## **Application Notes**

1. Profiling the Landscape of 2-Hydroxyisobutyrylation in Disease Models:

Mass spectrometry-based proteomics offers a powerful tool to globally identify and quantify thousands of 2-hydroxyisobutyrylation sites.[2] This approach can be applied to cell lines, animal models, and clinical samples to elucidate the role of Khib in disease pathogenesis. For instance, studies have revealed alterations in the 2-hydroxyisobutyrylome in pancreatic cancer and IgA nephropathy, highlighting potential therapeutic targets and diagnostic biomarkers.[3][2]

- 2. Investigating the Role of 2-Hydroxyisobutyrylation in Cellular Metabolism:
- 2-Hydroxyisobutyrylation is intrinsically linked to cellular metabolism, with many enzymes in key metabolic pathways such as glycolysis, the TCA cycle, and fatty acid metabolism being



modified by Khib.[2][4][5][6] Mass spectrometry can be employed to map Khib sites on metabolic enzymes and quantify their modification levels in response to different nutritional cues or metabolic states. This can provide insights into how Khib regulates metabolic flux and cellular energy homeostasis.

3. Elucidating the Crosstalk between 2-Hydroxyisobutyrylation and Other PTMs:

Lysine residues can be subjected to a variety of PTMs, and the interplay between these modifications, known as PTM crosstalk, adds another layer of regulatory complexity. Mass spectrometry can be utilized to identify co-occurrence of 2-hydroxyisobutyrylation with other PTMs, such as acetylation and succinylation, on the same protein or even the same lysine residue.[2] This can help unravel the complex regulatory networks that govern protein function.

4. Validating the Function of 2-Hydroxyisobutyrylation Writers and Erasers:

The levels of 2-hydroxyisobutyrylation are dynamically regulated by "writer" enzymes (lysine 2-hydroxyisobutyryltransferases) and "eraser" enzymes (de-2-hydroxyisobutyrylases). For example, the acetyltransferase p300 has been identified as a writer of Khib, while HDAC2 and HDAC3 can act as erasers.[4][7][8] Quantitative proteomics can be used to assess global changes in Khib levels upon the overexpression or knockdown of these regulatory enzymes, thereby validating their function and identifying their substrates.[9][10]

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on 2-hydroxyisobutyrylation, providing a comparative overview of the extent of this modification across different species and conditions.

Table 1: Global Identification of 2-Hydroxyisobutyrylation Sites and Proteins



Species/Cell Type	Number of Identified Khib Sites	Number of Identified Khib Proteins	Reference
Human Pancreatic Cancer	10,367	2,325	
Human Peripheral Blood Mononuclear Cells (IgAN)	3,684	1,036	[3]
Tip60 Overexpressing Cells	3,502	1,050	[9][10]
Wheat (Triticum aestivum L.) Leaves	3,004	1,104	[11]
Candida albicans	6,659	1,438	[12]
Proteus mirabilis	4,735	1,051	[13]
Soybean Leaves	4,251	1,532	[14]

Table 2: Quantification of Differentially Modified 2-Hydroxyisobutyrylation Sites

Condition	Upregulated Khib Sites	Downregulated Khib Sites	Reference
IgA Nephropathy vs. Normal Control	171	257	[15]
Tip60 Overexpression vs. Wild Type	536 (unique to OE) + 13 (>2-fold increase)	-	[9][10]
Environmental β- Hydroxybutyrate Treatment	42 (>1.5-fold increase)	-	[16]

# **Experimental Protocols**



This section provides detailed protocols for the key steps in the mass spectrometry-based analysis of 2-hydroxyisobutyrylation.

## **Protocol 1: Protein Extraction and Digestion**

This protocol is adapted from studies on human pancreatic cancer and other cell types.

- Sample Lysis:
  - Grind frozen tissue or cell pellets to a powder in liquid nitrogen.
  - Add 4 volumes of lysis buffer (8 M urea, 1% Protease Inhibitor Cocktail, 3 μM Trichostatin A, and 50 mM Nicotinamide).
  - Sonicate three times on ice.
  - Centrifuge at 12,000 g at 4°C for 10 minutes to collect the supernatant.
  - Determine protein concentration using a BCA assay.
- Protein Reduction and Alkylation:
  - Reduce the protein solution with 5 mM dithiothreitol at 56°C for 30 minutes.
  - Alkylate with 11 mM iodoacetamide for 15 minutes at room temperature in the dark.
- Protein Digestion:
  - Dilute the sample with 100 mM TEAB to a urea concentration of less than 2 M.
  - Perform an initial digestion with trypsin at a 1:50 trypsin-to-protein mass ratio overnight.
  - Perform a second digestion with trypsin at a 1:100 trypsin-to-protein mass ratio for 4 hours.

## Protocol 2: Affinity Enrichment of 2-Hydroxyisobutyrylated Peptides

This protocol is a standard procedure used in multiple Khib proteomics studies.



- Peptide Preparation:
  - Dissolve the tryptic peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
- Incubation with Antibody Beads:
  - Incubate the peptides with pre-washed anti-2-hydroxyisobutyryl-lysine antibody beads overnight with gentle rotation at 4°C.
- Washing:
  - Wash the beads four times with NETN buffer.
  - Wash the beads twice with deionized water.
- Elution:
  - Elute the bound peptides with 0.1% trifluoroacetic acid.
- Desalting:
  - Combine the eluates and vacuum-dry.
  - Desalt the peptides using C18 ZipTips or equivalent for LC-MS/MS analysis.

## **Protocol 3: LC-MS/MS Analysis**

The following is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

- Liquid Chromatography (LC):
  - Peptides are typically separated on a reversed-phase analytical column.
  - A gradient of acetonitrile in 0.1% formic acid is used for peptide elution.
- Mass Spectrometry (MS):

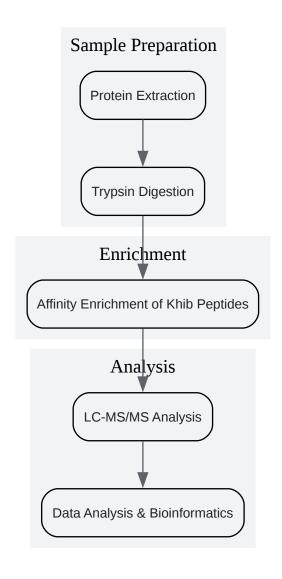


- The analysis is performed on a high-resolution mass spectrometer, such as a Q-Exactive or Orbitrap instrument.
- Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions are selected for fragmentation.
- Database Searching:
  - The resulting MS/MS data is searched against a relevant protein database (e.g., SwissProt) using a search engine like MaxQuant or Sequest.[11]
  - Variable modifications to be included in the search are oxidation on methionine, acetylation on protein N-terminus, and 2-hydroxyisobutyrylation on lysine.
  - Carbamidomethylation on cysteine should be set as a fixed modification.[10]

#### **Visualizations**

The following diagrams illustrate key concepts and workflows in the analysis of 2-hydroxyisobutyrylation.

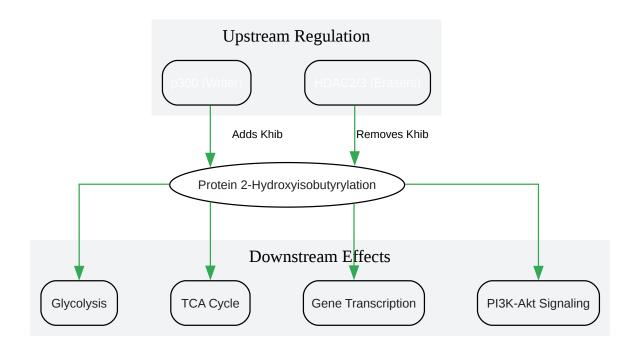




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Caption: General experimental workflow for 2-hydroxyisobutyrylation proteomics.





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Caption: Key regulators and pathways influenced by 2-hydroxyisobutyrylation.

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